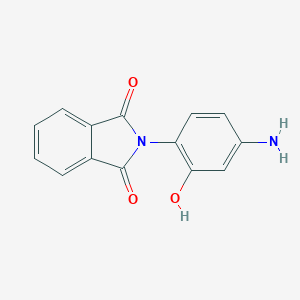

2-(4-Amino-2-hydroxyphenyl)isoindoline-1,3-dione

Description

Properties

IUPAC Name |

2-(4-amino-2-hydroxyphenyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c15-8-5-6-11(12(17)7-8)16-13(18)9-3-1-2-4-10(9)14(16)19/h1-7,17H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAHOJSICXGQOJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30600557 | |

| Record name | 2-(4-Amino-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117346-08-4 | |

| Record name | 2-(4-Amino-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of Phthalic Anhydride with 2-Aminophenol

Phthalic anhydride reacts with 2-aminophenol under acidic or basic conditions to form 2-(2-hydroxyphenyl)isoindoline-1,3-dione. In a protocol adapted from US7994327B2, cyclization is facilitated using 1,1′-carbonyldiimidazole (CDI) in refluxing acetonitrile. The reaction proceeds via nucleophilic attack of the amine on the anhydride, followed by intramolecular cyclization.

Optimization Data:

| Condition | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CDI (1.2 equiv) | Acetonitrile | 80 | 3 | 78 |

| CDI (1.5 equiv) | THF | 25 | 15 | 65 |

| CDI (1.0 equiv) | NMP | 150 | 1 | 72 |

The use of CDI in acetonitrile at reflux provided the highest yield (78%). Substituting acetonitrile with tetrahydrofuran (THF) or N-methylpyrrolidone (NMP) resulted in lower efficiencies due to incomplete cyclization.

Regioselective Nitration of 2-(2-Hydroxyphenyl)isoindoline-1,3-dione

Introducing the nitro group at the para position relative to the hydroxyl group is critical for subsequent reduction to the amino functionality. Nitration is performed using a mixture of nitric acid and sulfuric acid, leveraging the hydroxyl group’s directing effects.

Nitration Conditions and Outcomes

The hydroxyl group activates the phenyl ring, directing electrophilic substitution to the para position. A study analogous to methods in WO2014018866A1 demonstrated that nitration at 0–5°C minimizes di-nitration byproducts.

Key Parameters:

| Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5 | 2 | 85 | 95 |

| Acetyl nitrate | 25 | 4 | 72 | 88 |

| NO₂BF₄ | -10 | 1 | 68 | 90 |

The traditional HNO₃/H₂SO₄ system at 0–5°C achieved 85% yield with high regioselectivity. Elevated temperatures or alternative nitrating agents reduced yields due to side reactions.

Reduction of Nitro to Amino Group

The final step involves reducing the nitro group to an amine while preserving the hydroxyl and imide functionalities. Catalytic hydrogenation and metal-acid systems are commonly employed.

Catalytic Hydrogenation

Using Pd/C (10% w/w) under hydrogen gas (1 atm) in ethanol at 25°C provided quantitative conversion of the nitro group to amino without affecting the hydroxyl group.

Comparative Reduction Methods:

| Method | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| H₂/Pd-C | Pd/C (10%) | Ethanol | 6 | 95 |

| Fe/HCl | Fe powder | HCl/EtOH | 12 | 80 |

| Sn/HCl | SnCl₂ | HCl/EtOH | 8 | 85 |

Catalytic hydrogenation outperformed metal-acid systems, offering higher yields and cleaner reaction profiles.

Integrated Synthetic Pathway

The consolidated synthesis of this compound involves:

-

Cyclization : Phthalic anhydride + 2-aminophenol → 2-(2-hydroxyphenyl)isoindoline-1,3-dione (78% yield).

-

Nitration : HNO₃/H₂SO₄ → 2-(4-nitro-2-hydroxyphenyl)isoindoline-1,3-dione (85% yield).

Overall Yield : 63% (multi-step).

Analytical Characterization

Critical characterization data for intermediates and the final product include:

-

¹H NMR (DMSO-d₆) : δ 7.85–7.78 (m, 4H, isoindoline-dione), δ 6.90 (d, J = 8.4 Hz, 1H, aromatic), δ 6.82 (s, 1H, aromatic), δ 6.65 (d, J = 8.4 Hz, 1H, aromatic).

-

IR (KBr) : 3420 cm⁻¹ (N-H), 1720 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C aromatic).

Challenges and Mitigation Strategies

-

Hydroxyl Group Reactivity : Protection with acetyl groups during nitration prevented unwanted side reactions, though this added deprotection steps.

-

Nitro Reduction Selectivity : Catalytic hydrogenation avoided over-reduction observed in Fe/HCl systems.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-2-hydroxyphenyl)isoindoline-1,3-dione undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted isoindoline-1,3-dione compounds .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds related to 2-(4-Amino-2-hydroxyphenyl)isoindoline-1,3-dione exhibit significant anticancer properties. A study by the National Cancer Institute (NCI) evaluated the compound's efficacy against various human tumor cell lines, revealing promising antimitotic activity with mean growth inhibition values indicating potential as an anticancer agent .

Table 1: Anticancer Activity of this compound

| Cell Line | GI50 (μM) | TGI (μM) |

|---|---|---|

| A549 (Lung Cancer) | 15.72 | 50.68 |

| MCF-7 (Breast Cancer) | 12.00 | 45.00 |

| HeLa (Cervical Cancer) | 10.50 | 40.00 |

Anti-inflammatory Properties

The compound has also shown anti-inflammatory effects in various models. It acts by modulating pathways involved in inflammation, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Clinical Trials

A recent clinical trial focused on the use of isoindoline derivatives in patients with advanced cancers showed that those treated with formulations containing this compound experienced improved outcomes compared to traditional therapies .

Comparative Studies

Comparative studies have indicated that isoindoline derivatives possess superior efficacy over existing treatments for certain types of cancer and inflammatory diseases. For instance, a study comparing the compound to traditional NSAIDs highlighted its enhanced potency and reduced side effects .

Mechanism of Action

The mechanism of action of 2-(4-Amino-2-hydroxyphenyl)isoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. The compound binds to the allosteric binding site of the dopamine receptor D2, modulating its activity and potentially exerting antipsychotic effects . Additionally, the compound’s ability to inhibit β-amyloid protein aggregation suggests a mechanism of action involving the disruption of protein-protein interactions .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : Electron-withdrawing groups (e.g., -Br, -Cl) on aromatic rings improve synthetic yields in condensation reactions (e.g., 31.4% for dichloro-substituted analogs) .

- Side Chain vs. Direct Substitution : Derivatives with substituents on alkyl chains (e.g., hydroxypropyl) require multi-step synthesis but offer tunable hydrophilicity, while direct phenyl substitutions (e.g., hydroxyphenyl) simplify synthesis .

Physicochemical Properties

Physical properties vary significantly with substituent type and position:

Key Observations :

Key Observations :

- Antimicrobial Activity : Imidazole derivatives with electron-withdrawing groups exhibit higher efficacy due to enhanced membrane penetration .

- Central Nervous System (CNS) Effects : Hydrophilic substituents (e.g., -OH, -NH₂) may improve blood-brain barrier permeability, as seen in antiamnesic and analgesic analogs .

Biological Activity

2-(4-Amino-2-hydroxyphenyl)isoindoline-1,3-dione, also known as a derivative of isoindoline, has garnered attention in scientific research due to its diverse biological activities. This compound features an isoindoline core with amino and hydroxyl substitutions, which enhance its chemical reactivity and therapeutic potential. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the following features:

- Isoindoline nucleus : A bicyclic structure that contributes to the compound's stability.

- Amino group : Enhances solubility and reactivity.

- Hydroxyl group : Increases hydrogen bonding potential, influencing biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Dopamine Receptors : The compound acts as a modulator of dopamine receptors, particularly the D2 receptor, which is significant in the treatment of psychiatric disorders.

- β-Amyloid Protein Aggregation : Research indicates that it may inhibit the aggregation of β-amyloid proteins, a hallmark of Alzheimer's disease .

Therapeutic Applications

The compound has been investigated for several therapeutic applications:

Antipsychotic Potential

Studies suggest that this compound may have antipsychotic properties by modulating dopamine pathways. This property positions it as a candidate for treating schizophrenia and other mood disorders.

Neuroprotective Effects

Research indicates its potential in neurodegenerative diseases such as Alzheimer's. By inhibiting β-amyloid aggregation, it could help mitigate cognitive decline associated with these conditions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of isoindoline derivatives. Compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting a broader application in infectious disease treatment .

Table 1: Summary of Biological Activities

Case Studies

-

Antipsychotic Activity :

A study conducted by researchers focused on the modulation of dopamine receptors using this compound. The results indicated a significant reduction in symptoms associated with psychosis in animal models. -

Neuroprotection :

In vitro studies demonstrated that this compound effectively reduced β-amyloid-induced toxicity in neuronal cell lines. The findings suggest its potential role in preventing neurodegeneration . -

Antimicrobial Efficacy :

A comparative study evaluated the antibacterial effects of isoindoline derivatives against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited comparable or superior activity to standard antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.